molecular formula C19H13N3O2S B11187610 N-{5-[(E)-2-(Furan-2-YL)ethenyl]-1,3,4-thiadiazol-2-YL}naphthalene-1-carboxamide

N-{5-[(E)-2-(Furan-2-YL)ethenyl]-1,3,4-thiadiazol-2-YL}naphthalene-1-carboxamide

Cat. No.: B11187610
M. Wt: 347.4 g/mol
InChI Key: QSAMXMLPKOIQLX-ZHACJKMWSA-N
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Description

N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a combination of furan, thiadiazole, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl ethenyl intermediate, which is then reacted with a thiadiazole derivative. The final step involves coupling this intermediate with naphthalene-1-carboxamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the ethenyl group can produce ethyl-substituted compounds .

Scientific Research Applications

N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its structural features allow it to interact with cellular membranes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3,4-THIADIAZOL-2-YL}NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of furan, thiadiazole, and naphthalene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and pathways, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H13N3O2S/c23-18(16-9-3-6-13-5-1-2-8-15(13)16)20-19-22-21-17(25-19)11-10-14-7-4-12-24-14/h1-12H,(H,20,22,23)/b11-10+

InChI Key

QSAMXMLPKOIQLX-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)/C=C/C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C=CC4=CC=CO4

Origin of Product

United States

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